molecular formula C11H12N2O B11759312 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one

Cat. No.: B11759312
M. Wt: 188.23 g/mol
InChI Key: WKJWBIHINHJHQF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone with an aminoethyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine-substituted quinolines.

Scientific Research Applications

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar aminoethyl side chain but has an indole backbone.

    Serotonin: Another compound with an aminoethyl group, known for its role as a neurotransmitter.

    Melatonin: Structurally related to tryptamine and serotonin, with additional functional groups.

Uniqueness

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity compared to indole-based compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Biological Activity

3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinone structure, which is known for its pharmacological versatility. The 1,2-dihydroquinolin-2-one core is particularly noted for its ability to interact with various biological targets, leading to multiple therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds containing the dihydroquinolinone moiety exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes. These enzymes play vital roles in physiological processes such as acid-base balance and respiration. Inhibition of carbonic anhydrase has implications for treating conditions like glaucoma and epilepsy .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

4. Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection, particularly in models of Alzheimer’s disease (AD). Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are targets in AD treatment . The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.

Case Studies

Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of various dihydroquinolinone derivatives, including this compound. The results indicated significant scavenging activity against DPPH radicals, with IC50 values indicating strong antioxidant potential .

Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of quinolinone derivatives, this compound exhibited MIC values of 20 µg/mL against E. coli and Bacillus subtilis, demonstrating its potency relative to established antibiotics like nitroxoline .

Research Findings

Activity Target IC50/MIC Values Reference
AntioxidantDPPH Radical ScavengingIC50 = 15 µM
Carbonic Anhydrase InhibitionCarbonic Anhydrase IIIC50 = 0.5 µM
AntimicrobialStaphylococcus aureusMIC = 20 µg/mL
NeuroprotectiveAChE/MAO InhibitionAChE IC50 = 0.28 µM

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H12N2O/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

WKJWBIHINHJHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCN

Origin of Product

United States

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